molecular formula C14H26O B3051475 Tetradec-13-EN-2-one CAS No. 33965-97-8

Tetradec-13-EN-2-one

Cat. No.: B3051475
CAS No.: 33965-97-8
M. Wt: 210.36 g/mol
InChI Key: JVMKBOUWFQEDMF-UHFFFAOYSA-N
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Description

Tetradec-13-EN-2-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. Its molecular formula is C14H26O . This compound is part of the family of alkenes and ketones, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Tetradec-13-ene: One common method to synthesize Tetradec-13-EN-2-one is through the oxidation of Tetradec-13-ene using oxidizing agents such as or . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone group.

    Hydroformylation and Subsequent Oxidation: Another method involves the hydroformylation of Tetradec-12-ene to form an aldehyde intermediate, which is then oxidized to the corresponding ketone using oxidizing agents like and .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetradec-13-EN-2-one can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as .

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation, where halogens like or add across the double bond.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, palladium chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Bromine, chlorine.

Major Products Formed:

    Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

    Halogenated Compounds: Formed through electrophilic addition reactions.

Scientific Research Applications

Chemistry: Tetradec-13-EN-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also explored for its role in the synthesis of bioactive molecules that can be used in pharmaceuticals.

Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: Tetradec-13-EN-2-one exerts its effects through interactions with various enzymes and receptors in biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.

Comparison with Similar Compounds

    Tetradec-13-ene: Similar in structure but lacks the ketone functional group.

    Tetradec-13-yn-2-one: Contains a triple bond instead of a double bond.

    Tetradec-13-EN-2-ol: Contains a hydroxyl group instead of a ketone group.

Uniqueness: Tetradec-13-EN-2-one is unique due to its combination of a long carbon chain, a double bond, and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

tetradec-13-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3H,1,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKBOUWFQEDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565475
Record name Tetradec-13-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33965-97-8
Record name Tetradec-13-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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